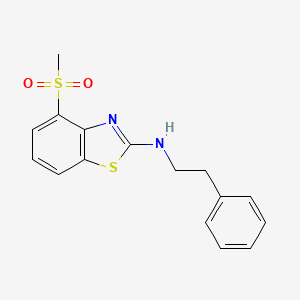![molecular formula C17H21N3OS B12267762 N-[1-(6-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12267762.png)
N-[1-(6-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(6-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(6-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves multiple steps. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring The final step involves the formation of the cyclopropanecarboxamide group, which can be achieved using cyclopropanecarboxylic acid and appropriate coupling reagents .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Techniques such as microwave irradiation and one-pot multicomponent reactions are also employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[1-(6-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[1-(6-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(6-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, benzothiazole derivatives are known to inhibit the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds share the benzothiazole core and have shown similar biological activities.
2-Aminobenzothiazoles: Known for their antimicrobial and anticancer properties.
Benzothiazole-based sulfonamides: Used in medicinal chemistry for their enzyme inhibitory activities.
Uniqueness
N-[1-(6-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropanecarboxamide moiety, in particular, enhances its stability and reactivity compared to other benzothiazole derivatives .
Properties
Molecular Formula |
C17H21N3OS |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[1-(6-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C17H21N3OS/c1-11-4-7-14-15(9-11)22-17(19-14)20-8-2-3-13(10-20)18-16(21)12-5-6-12/h4,7,9,12-13H,2-3,5-6,8,10H2,1H3,(H,18,21) |
InChI Key |
LJLYYBMSMJCJCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCCC(C3)NC(=O)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(pyridin-4-yl)-2-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12267680.png)
![4-Cyclopropyl-6-{4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12267694.png)

![2-(Isoquinolin-1-ylsulfanyl)-N-[4-(morpholin-4-YL)phenyl]acetamide](/img/structure/B12267703.png)
![5-Methyl-4-(5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B12267709.png)
![5-chloro-N-{1-[(3-chlorophenyl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine](/img/structure/B12267710.png)
![N-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12267714.png)
![1-[(2-bromophenyl)methyl]-N-tert-butylpyrrolidine-3-carboxamide](/img/structure/B12267718.png)
![5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-1-methyl-1H-1,2,4-triazole](/img/structure/B12267729.png)
![N-tert-butyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B12267732.png)
![N-methyl-N-[1-(quinolin-4-yl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12267740.png)
![N-[1-(1-cyclopropyl-2-oxopyrrolidin-3-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B12267759.png)
![4-bromo-1-({1-[(4-methoxyphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B12267760.png)
![5-ethyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B12267766.png)
